2,2-Dimethyl-1-(4-phenylpiperazin-1-yl)propan-1-one
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Overview
Description
2,2-Dimethyl-1-(4-phenylpiperazin-1-yl)propan-1-one is a chemical compound that has garnered interest in various fields of scientific research It is characterized by the presence of a piperazine ring substituted with a phenyl group and a ketone functional group attached to a dimethylpropane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(4-phenylpiperazin-1-yl)propan-1-one typically involves the reaction of 4-phenylpiperazine with a suitable ketone precursor. One common method involves the reaction of 4-phenylpiperazine with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1-(4-phenylpiperazin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl group or the piperazine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted phenyl or piperazine derivatives.
Scientific Research Applications
2,2-Dimethyl-1-(4-phenylpiperazin-1-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a precursor or intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Pharmacology: The compound is studied for its potential effects on neurotransmitter systems and its role as a ligand for various receptors.
Biochemistry: It is used in the study of enzyme interactions and inhibition, particularly in the context of acetylcholinesterase inhibitors.
Industrial Chemistry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1-(4-phenylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurological disorders like Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a piperazine ring and phenyl group, used as an acetylcholinesterase inhibitor.
3-Chloro-2,2-dimethyl-1-(4-phenylpiperazin-1-yl)propan-1-one: A similar compound with a chloro substituent, used in various chemical reactions and studies.
Uniqueness
2,2-Dimethyl-1-(4-phenylpiperazin-1-yl)propan-1-one is unique due to its specific structural features, such as the dimethylpropane backbone and the ketone functional group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in scientific research.
Properties
IUPAC Name |
2,2-dimethyl-1-(4-phenylpiperazin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-15(2,3)14(18)17-11-9-16(10-12-17)13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJIJJCLMFJKEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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